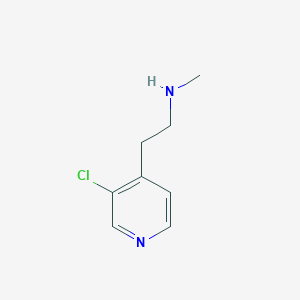
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine typically involves the reaction of 3-chloropyridine with N-methylethan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloropyridin-4-yl)acetonitrile: Similar structure with a nitrile group instead of an amine group.
3-Chloro-4-pyridinamine: Contains a similar chloropyridine ring but lacks the ethylamine chain.
N-(3-Chloropyridin-4-yl)pyridin-4-amine: Features a pyridine ring attached to the chloropyridine moiety.
Uniqueness
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine is unique due to its specific combination of a chloropyridine ring and an ethylamine chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
2-(3-chloropyridin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-10-4-2-7-3-5-11-6-8(7)9/h3,5-6,10H,2,4H2,1H3 |
InChI-Schlüssel |
JTOVOUNWOUHHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=C(C=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




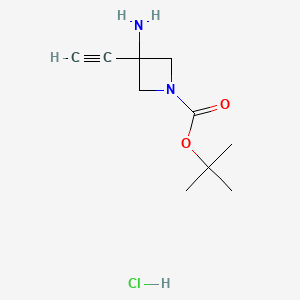
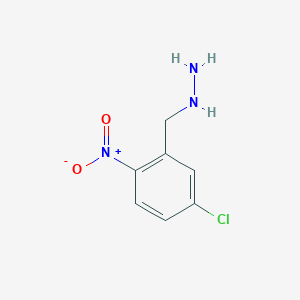

![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
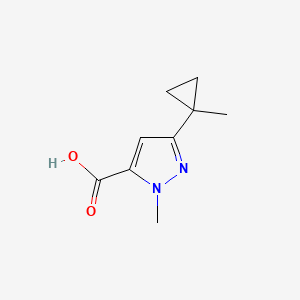
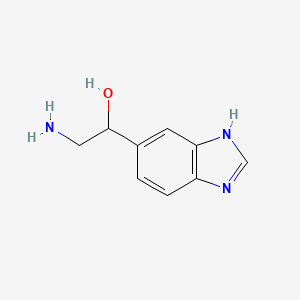
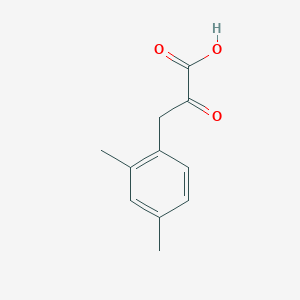
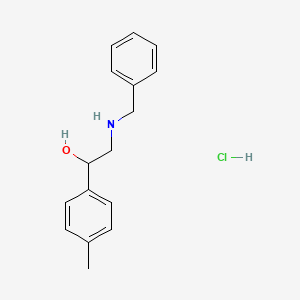
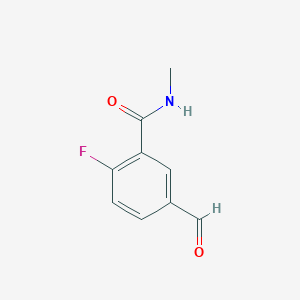
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
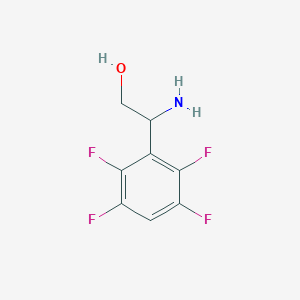
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
